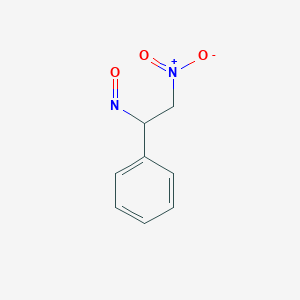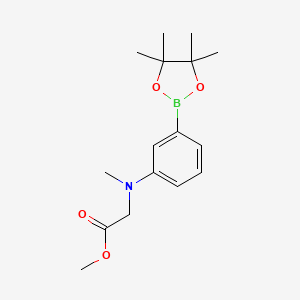
Tert-butyl 4-oxo-3-propanoylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid ester, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, alter metabolic pathways, or interact with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid methyl ester
- 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid ethyl ester
Uniqueness
4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to similar compounds with different ester groups.
This detailed article provides a comprehensive overview of 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 4-oxo-3-propanoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-5-10(15)9-8-14(7-6-11(9)16)12(17)18-13(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
XHILCIZIURNRLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)


![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)
